[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate
Description
This compound features a thiochromen core (a sulfur-containing heterocycle) substituted with two 4-methoxybenzoate ester groups. The dual 4-methoxybenzoate esters contribute to its lipophilicity and may influence metabolic stability or hydrolysis rates in biological systems.
Properties
IUPAC Name |
[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7S/c1-31-20-11-7-18(8-12-20)25(29)33-15-27(17-35-23-6-4-3-5-22(23)24(27)28)16-34-26(30)19-9-13-21(32-2)14-10-19/h3-14H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYNSPWLHQVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2(CSC3=CC=CC=C3C2=O)COC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
The compound could potentially affect various biochemical pathways. Without knowledge of its specific targets, it is challenging to predict the exact pathways it may influence.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Biological Activity
The compound [3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate, also known by its CAS number 339028-86-3, belongs to a class of thiochromen derivatives. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.
- Molecular Formula : C27H24O7S
- Molecular Weight : 492.54 g/mol
- Structure : The compound features a thiochromen core with methoxybenzoyl and methoxybenzoate substituents, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiochromen derivatives. The compound has been evaluated for its activity against various bacterial strains, demonstrating significant efficacy.
Case Studies
- Antibacterial Activity : In a comparative study, compounds similar to this compound exhibited antibacterial properties surpassing traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial effects .
- Antifungal Activity : The compound also showed promising antifungal activity. In tests against various fungal species, the MIC values were similarly low, suggesting that it could serve as an effective antifungal agent .
The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis, leading to bacterial lysis.
- Targeting Fungal Ergosterol Biosynthesis : The antifungal properties may be attributed to interference with ergosterol biosynthesis pathways, critical for fungal cell membrane integrity .
Structure–Activity Relationship (SAR)
The presence of specific functional groups in the structure of thiochromen derivatives has been correlated with enhanced biological activity. For instance:
- The methoxy groups appear to enhance solubility and bioavailability.
- The thiochromen core is essential for interaction with biological targets.
Data Tables
| Biological Activity | MIC (mg/mL) | MBC (mg/mL) | Tested Strain |
|---|---|---|---|
| Antibacterial | 0.004 - 0.045 | 0.008 - 0.06 | E. coli, S. aureus |
| Antifungal | 0.004 - 0.06 | Not specified | T. viride, A. fumigatus |
Comparison with Similar Compounds
Structural Analogues with Chromen/Thiochromen Cores
Key Observations :
- Core Heteroatom : Replacing oxygen with sulfur (thiochromen) increases electron density and may alter binding interactions in biological targets .
- Substituent Effects: Dual 4-methoxybenzoate esters in the target compound likely enhance metabolic stability compared to single ester derivatives (e.g., ) but may reduce solubility due to higher molecular weight. Benzyl groups () further increase lipophilicity, whereas polar groups like hydrazono-thiazolidinone () improve solubility .
Analogues with 4-Methoxybenzoate Esters
Key Observations :
- Core Diversity: Imidazolidinone () and benzene () cores demonstrate that the 4-methoxybenzoate group is versatile but confers distinct physicochemical properties depending on the scaffold.
Q & A
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Resolution :
- Assay Standardization : Adopt uniform ATP concentrations (1 mM for kinase assays) .
- Meta-Analysis : Apply Higgins’ I² statistic to quantify heterogeneity (I² >50% warrants exclusion of outliers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
